n-Methoxy-n-methylformamide

Übersicht

Beschreibung

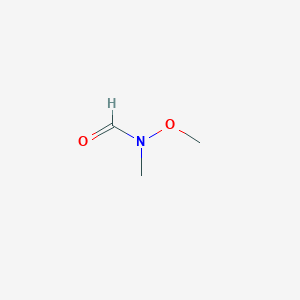

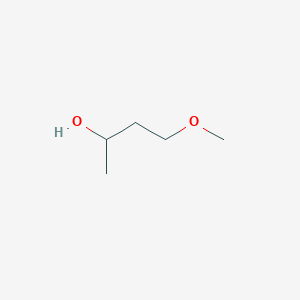

N-Methoxy-N-methylformamide is an organic compound with the molecular formula CHNO. It has an average mass of 89.093 Da and a mono-isotopic mass of 89.047676 Da . It is mainly used as a reagent in various organic syntheses .

Synthesis Analysis

This compound can be prepared by allowing methylamine to react with methyl formate . A less common alternative to this process is transamidation involving formamide .Molecular Structure Analysis

The molecule contains C=O and N-H groups, so it can act as a proton donor and acceptor . The molecule is not able to freely rotate around its main axis and the (E)-configuration is preferred due to steric repulsion of the larger substituents .Chemical Reactions Analysis

Stationary points on the potential energy surfaces for reactions of the amides with OH were characterized using second-order Møller–Plesset perturbation theory (MP2) as well as BHandHLYP density functional theory .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³, a boiling point of 70.3±23.0 °C at 760 mmHg, and a vapor pressure of 129.4±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 31.2±3.0 kJ/mol and a flash point of -3.7±22.6 °C . The index of refraction is 1.401 .Wissenschaftliche Forschungsanwendungen

Hepatotoxicity and Antitumor Properties

n-Methoxy-n-methylformamide, a derivative of N-methylformamide, has been studied for its hepatotoxic properties and antitumor applications. Investigations have shown that N-methylformamide, an antitumor drug, causes hepatotoxic effects by affecting calcium sequestration in liver mitochondria, a mechanism potentially relevant to derivatives like this compound (Whitby, Chahwala, & Gescher, 1984). Furthermore, the urinary metabolite S-(N-Methylcarbamoyl)-N-acetylcysteine has been identified in studies involving N-methylformamide, suggesting complex metabolic pathways that could be relevant for related compounds (Kestell, Gledhill, Threadgill, & Gescher, 1986).

Chemical Synthesis and Utility

This compound is valuable in chemical synthesis, particularly in the formation of β-Keto Weinreb Amides and unsymmetrical ketones. A study reports a straightforward synthesis method for this reagent, highlighting its utility in organic synthesis (Nugent & Schwartz, 2016). Additionally, its use in the synthesis of Weinreb Amide, an important acylating agent in organic chemistry, has been extensively documented (Balasubramaniam & Aidhen, 2008).

Molecular Studies and Spectroscopy

The molecular structure of N-methoxyformamide, closely related to this compound, has been a subject of study in spectroscopy. Research has focused on its microwave spectrum and molecular structure, providing insights into its chemical behavior and structural properties (Styger, Caminati, Ha, & Bauder, 1991). These studies offer a deeper understanding of the compound's physical and chemical characteristics, which are essential for its application in various scientific fields.

Therapeutic and Pharmacological Monitoring

Despite being closely related to N-methylformamide, which has demonstrated therapeutic potential in cancer treatment, studies on this compound specifically in this context appear limited. However, understanding the pharmacokinetics and tissue distribution of N-methylformamide can provide insights into the potential behavior of this compound in biological systems (Griffiths et al., 1983).

Safety and Hazards

Wirkmechanismus

Target of Action

n-Methoxy-n-methylformamide is a complex organic compound with the molecular formula C3H7NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound can react with organic metallic reagents under mild conditions to yield ketones . This suggests that this compound may act as a leaving group in these reactions, facilitating the formation of new bonds.

Biochemical Pathways

Its ability to react with organic metallic reagents to form ketones suggests that it may play a role in certain synthetic pathways .

Result of Action

Its ability to react with organic metallic reagents to form ketones suggests that it may facilitate certain synthetic reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . This suggests that temperature and atmospheric conditions can significantly impact the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

N-methoxy-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(3-5)6-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWRXFLOPJUZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472697 | |

| Record name | n-methoxy-n-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32117-82-1 | |

| Record name | n-methoxy-n-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)

![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)